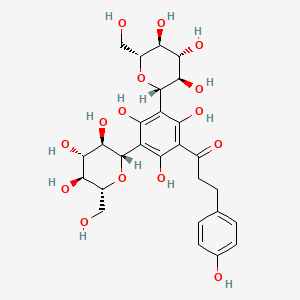

Phloretin 3',5'-Di-C-glucoside

説明

General Overview of Dihydrochalcones within Flavonoid Classification

Flavonoids are a vast and diverse group of plant secondary metabolites, with more than 9,000 structures identified to date. mdpi.com They share a common C6-C3-C6 carbon skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon chain. mdpi.commdpi.com The classification of flavonoids into various subgroups is determined by the oxidation state and structural features of the central C-ring. mdpi.comtuscany-diet.net

Dihydrochalcones, a subclass of flavonoids, are characterized by an open C-ring structure, distinguishing them from the more common heterocyclic flavonoids like flavones and flavonols. tuscany-diet.netd-nb.info Despite this open-chain feature, they are classified as flavonoids due to their shared biosynthetic pathways. tuscany-diet.net Phloretin (B1677691) is a prominent example of a dihydrochalcone (B1670589). mdpi.commdpi.com

Distinctive Characteristics and Significance of C-Glycosidic Linkages in Phytochemicals

Glycosylation, the attachment of sugar moieties to other molecules, is a common modification of phytochemicals, often influencing their solubility, stability, and biological activity. wikipedia.org While O-glycosidic bonds, where a sugar is linked to an aglycone via an oxygen atom, are more prevalent, C-glycosidic linkages are also significant in the realm of natural products. wikipedia.orgsemmelweis.hu

In C-glycosides, the sugar is directly attached to the aglycone through a carbon-carbon bond. wikipedia.org This C-C bond is notably more stable and resistant to enzymatic and acidic hydrolysis compared to the O-glycosidic bond. nih.govencyclopedia.pub This increased stability can lead to a longer metabolic half-life in biological systems. encyclopedia.pub The formation of these C-glycosidic bonds is a biochemically demanding process catalyzed by specific enzymes known as C-glycosyltransferases (CGTs). nih.gov

Specific Context of Phloretin and its Glycosylated Derivatives in Natural Product Research

Phloretin, a dihydrochalcone primarily found in apples and other plants, has garnered significant attention in natural product research due to its diverse biological activities. mdpi.commdpi.com Its glycosylated derivatives, such as phlorizin (B1677692) (phloretin-2'-O-glucoside), have also been extensively studied. mdpi.com The glycosylation of phloretin can significantly alter its properties.

Phloretin 3',5'-Di-C-glucoside is a notable glycosylated derivative where two glucose units are attached to the phloretin backbone via stable C-glycosidic bonds. nih.gov This particular di-C-glycosylation pattern is a key characteristic of certain plant genera. nih.gov

Rationale for Comprehensive Investigation of this compound

The unique structural feature of two C-glycosidic linkages in this compound warrants a thorough investigation. This di-C-glycosyl configuration is expected to confer distinct physicochemical and biological properties compared to its aglycone, phloretin, and its O-glycoside counterparts. Understanding these properties is crucial for exploring its potential applications. The relative rarity and the synthetic challenges associated with di-C-glycosides further underscore the need for a detailed scientific examination of this compound. researchgate.netnih.gov

Structure

3D Structure

特性

分子式 |

C27H34O15 |

|---|---|

分子量 |

598.5 g/mol |

IUPAC名 |

3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one |

InChI |

InChI=1S/C27H34O15/c28-7-12-17(32)22(37)24(39)26(41-12)15-19(34)14(11(31)6-3-9-1-4-10(30)5-2-9)20(35)16(21(15)36)27-25(40)23(38)18(33)13(8-29)42-27/h1-2,4-5,12-13,17-18,22-30,32-40H,3,6-8H2/t12-,13-,17-,18-,22+,23+,24-,25-,26+,27+/m1/s1 |

InChIキー |

WAWHTTXPRUWFCZ-DBGLWBBTSA-N |

SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |

異性体SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |

製品の起源 |

United States |

Natural Occurrence and Distribution of Phloretin 3 ,5 Di C Glucoside

Identification in Plant Genera and Species

This dihydrochalcone (B1670589) has been identified in a diverse range of plant species, from citrus fruits to legumes and medicinal herbs.

Phloretin (B1677691) 3',5'-Di-C-glucoside is a hallmark flavonoid of the genus Fortunella, which includes various species of kumquat. It is the most abundant flavonoid in these fruits, distinguishing them from other citrus varieties where flavanone and flavone glycosides are more common. Research has confirmed its presence in several Fortunella species, including F. crassifolia, F. japonica, and F. margarita. In mature kumquats, this compound can account for as much as 76.2% of the total flavonoids, with C-glycosyl compounds, in general, comprising over 93% of the flavonoid content.

While generally absent in most Citrus species, Phloretin 3',5'-Di-C-glucoside has been detected in significant quantities in certain varieties and hybrids, often suggesting a genetic link to Fortunella. For instance, the calamondin (Citrus mitis), a hybrid between Citrus reticulata (mandarin orange) and a Fortunella species, contains a large amount of this dihydrochalcone in its peel, juice sac, and leaves. This finding supports the understanding of calamondin's hybrid nature and underscores the chemotaxonomic utility of the compound.

Beyond the Rutaceae family, this compound has been identified in a variety of other plants. A database of metabolites lists its presence in the faba bean (Vicia faba) knapsackfamily.com. While the flavonoid profile of Paronychia argentea (Algerian tea) is known to be rich and diverse, specific confirmation of this compound in this species is not extensively documented in the available literature phcogj.comijhhsfimaweb.inforesearchgate.netijhhsfimaweb.info.

Quantitative Distribution within Plant Tissues and Organs (e.g., Fruits, Leaves, Peels, Juice Sacs)

The concentration of this compound varies significantly among different parts of the host plants. In Fortunella species, the leaves exhibit the highest concentrations, followed by the fruit peel, with lower amounts found in the juice sacs. This distribution pattern is also observed in calamondin. The maturity of the fruit also plays a crucial role, with immature kumquat peels containing higher concentrations of this compound compared to mature ones.

Below is an interactive data table summarizing the quantitative distribution of this compound in various plant tissues.

| Plant Species | Tissue | Compound Concentration (mg/g dry weight unless otherwise noted) |

| Fortunella species (Kumquat) | Leaves | High |

| Fruit Peel | Moderate to High | |

| Juice Sacs | Low to Moderate | |

| Citrus mitis (Calamondin) | Leaves | High |

| Fruit Peel | High | |

| Juice Sacs | Moderate | |

| Lycopersicon esculentum (Tomato) | Fruit | Present among main flavonoids |

Influence of Cultivation and Environmental Factors on Accumulation

The biosynthesis and accumulation of dihydrochalcones like this compound are influenced by a variety of cultivation and environmental factors. While specific research on this particular compound is limited, general principles of flavonoid and dihydrochalcone biosynthesis can be applied.

A study on Malus hupehensis found that higher altitudes led to an increased accumulation of phloretin, the aglycone of this compound, suggesting that environmental factors associated with altitude, such as increased UV radiation and temperature fluctuations, can stimulate the biosynthesis of dihydrochalcones nih.gov.

Chemodiversity and Chemotaxonomic Significance

The restricted distribution of this compound makes it a valuable marker in chemotaxonomy, the classification of plants based on their chemical constituents. Its prominent presence in Fortunella and its general absence in Citrus serve as a key chemical distinction between these two closely related genera. The detection of this compound in certain Citrus hybrids provides strong evidence of their genetic lineage and intergeneric hybridization with Fortunella. This chemotaxonomic significance aids in understanding the evolutionary relationships and genetic diversity within the citrus family.

Biosynthesis and Biotransformation Pathways of Phloretin 3 ,5 Di C Glucoside

Enzymatic Pathways Leading to Phloretin (B1677691) Aglycone

The formation of the phloretin aglycone is a side branch of the general phenylpropanoid pathway. nih.gov The synthesis begins with p-coumaroyl-CoA, a central intermediate in the production of various plant phenolics. d-nb.info The pathway proceeds through two critical enzymatic steps:

Reduction of p-coumaroyl-CoA: An NADPH-dependent dehydrogenase enzyme reduces the double bond of the propenoyl side chain of p-coumaroyl-CoA to yield phloretoyl-CoA (also known as 4-hydroxydihydrocinnamoyl-CoA). d-nb.infooup.com

Chalcone (B49325) Synthesis: The enzyme chalcone synthase (CHS) then catalyzes a condensation reaction. It combines one molecule of phloretoyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of the phloretin aglycone. d-nb.infooup.comnih.gov While many CHS enzymes show broad substrate selectivity, those from apple (Malus) and Psilotum nudum exhibit a higher specificity for phloretoyl-CoA, suggesting their specialized role in phloretin synthesis. d-nb.info

This aglycone serves as the direct precursor for subsequent glycosylation events.

C-Glycosylation Mechanisms and Glycosyltransferases

Unlike the more common O-glycosides, Phloretin 3',5'-Di-C-glucoside features glucose moieties attached directly to the aromatic A-ring via stable carbon-carbon bonds. This C-glycosylation is catalyzed by specific enzymes known as C-glycosyltransferases (CGTs). nih.gov The synthesis of the di-C-glucoside from the phloretin aglycone occurs in a sequential, two-step enzymatic reaction. researchgate.netnih.gov

First, a C-glycosyltransferase attaches a glucose molecule from a UDP-glucose donor to the C-3' position of phloretin's A-ring, forming the mono-C-glucoside intermediate, nothofagin (B1679979). d-nb.inforesearchgate.net Subsequently, a second C-glycosylation event, often catalyzed by the same enzyme, attaches another glucose molecule to the C-5' position of nothofagin, yielding the final product, this compound. d-nb.inforesearchgate.net

The proposed chemical mechanism for C-glycosylation, studied with the enzyme GgCGT, involves an initial proton transfer from the phloretin hydroxyl group to the UDP-glucose, enhancing phloretin's nucleophilicity. chemrxiv.org This is followed by a nucleophilic attack from the phloretin carbon onto the glucose, leading to the dissociation of UDP in an SN2-like reaction. chemrxiv.org

Several key C-glycosyltransferases capable of synthesizing this compound have been identified and characterized from various plant sources. These enzymes are crucial biocatalysts for the production of C-glycosides. nih.gov

FcCGT (from Fortunella crassifolia) : This enzyme, isolated from the kumquat, catalyzes the two-step C-glycosylation of phloretin to produce this compound. researchgate.netd-nb.info It first converts phloretin to nothofagin and then further glycosylates nothofagin to the di-C-glycoside. tugraz.at Studies have shown FcCGT has a lower specific activity for the second glycosylation step (nothofagin to di-C-glucoside) compared to the first (phloretin to nothofagin). tugraz.at

CuCGT (from Citrus unshiu) : This C-glycosyltransferase is also known to synthesize this compound from the nothofagin intermediate. d-nb.info

GgCGT (from Glycyrrhiza glabra) : Discovered in licorice, GgCGT is a highly efficient di-C-glycosyltransferase that catalyzes the two-step di-C-glycosylation of substrates containing a flopropione (B290) unit, like phloretin, with conversion rates exceeding 98%. researchgate.netnih.gov The crystal structure of GgCGT has been solved, revealing that a spacious substrate-binding tunnel is responsible for its di-C-glycosylation capability. researchgate.netnih.gov

DcaCGT (from Dendrobium catenatum) : This enzyme, identified in an orchid species, also demonstrates C-glycosyltransferase activity, converting phloretin first to nothofagin and then to Phloretin 3',5'-Di-C-glucosylphloretin. d-nb.inforesearchgate.net Besides phloretin, DcaCGT can also catalyze the di-C-glycosylation of 2-hydroxynaringenin. deepdyve.com

| Enzyme | Source Organism | Catalytic Function | Key Findings |

|---|---|---|---|

| FcCGT | Fortunella crassifolia (Kumquat) | Phloretin → Nothofagin → this compound | Catalyzes both C-glycosylation steps. d-nb.infotugraz.at |

| CuCGT | Citrus unshiu | Nothofagin → this compound | Known to synthesize the di-C-glucoside from the mono-glucoside intermediate. d-nb.info |

| GgCGT | Glycyrrhiza glabra (Licorice) | Phloretin → Nothofagin → this compound | Highly efficient di-C-glycosyltransferase with >98% conversion; crystal structure elucidated. researchgate.netnih.gov |

| DcaCGT | Dendrobium catenatum | Phloretin → Nothofagin → this compound | Also active on other substrates like 2-hydroxynaringenin. researchgate.netdeepdyve.com |

The function of C-glycosyltransferases is defined by their specificity for both the acceptor molecule (the aglycone) and the sugar donor, as well as their regioselectivity—the precise position on the aglycone where the sugar is attached.

Acceptor Specificity : Plant CGTs often show specificity for substrates with an acylphloroglucinol core structure. researchgate.net GgCGT, for instance, is highly efficient with flopropione-containing substrates like phloretin but shows significantly lower conversion and mixed C- and O-glycosylation activity with other flavonoids like quercetin. researchgate.net An enzyme from Stenoloma chusanum, ScCGT1, displayed C-glycosylation activity for phloretin, 2-hydroxynaringenin, and 2-hydroxyeriodictyol. nih.gov

Sugar Donor Specificity : The most common sugar donor for these reactions is UDP-glucose. chemrxiv.orgnih.gov However, some enzymes exhibit broader specificity. FcCGT can utilize UDP-glucose, UDP-xylose, and UDP-galactose, although its activity is highest with UDP-glucose. nih.govnih.govresearchgate.net In terms of catalytic efficiency (kcat/KM), FcCGT prefers UDP-glucose 21-fold over UDP-xylose and 3,800-fold over UDP-galactose for the glycosylation of phloretin. nih.gov Similarly, the crystal structure of GgCGT in complex with different sugar donors revealed that its selectivity is controlled by hydrogen-bond interactions with key residues like D390. researchgate.netnih.gov

Regioselectivity : The enzymes GgCGT and FcCGT exhibit strict regioselectivity, catalyzing C-C bond formation exclusively at the C-3' and C-5' positions of the phloretin A-ring. researchgate.nettugraz.at Mechanistic studies on GgCGT suggest that O-glycosylation is suppressed by the structural fixation of the substrate within the active site, which orients the molecule for C-glycosylation over O-glycosylation. chemrxiv.org

| Enzyme | Preferred Acceptor(s) | Sugar Donor Specificity (Preference Order) | Regioselectivity |

|---|---|---|---|

| FcCGT | Phloretin, Nothofagin | UDP-glucose > UDP-xylose > UDP-galactose nih.govresearchgate.net | C-3' and C-5' of phloretin A-ring researchgate.net |

| GgCGT | Flopropione-containing substrates (e.g., Phloretin) researchgate.net | UDP-glucose researchgate.netnih.gov | C-3' and C-5' of phloretin A-ring researchgate.net |

| ScCGT1 | Phloretin, 2-hydroxynaringenin, 2-hydroxyeriodictyol nih.gov | UDP-glucose | C-3' of phloretin (produces nothofagin) nih.gov |

Precursor Molecules and Metabolic Intermediates in the Pathway

The biosynthesis of this compound relies on a supply of specific precursor molecules and proceeds through defined intermediates.

Primary Precursors : The pathway begins with precursors from primary metabolism. The formation of the phloretin aglycone requires p-coumaroyl-CoA and three molecules of malonyl-CoA . d-nb.info p-Coumaroyl-CoA itself is derived from the amino acid L-phenylalanine or L-tyrosine via the shikimate pathway. d-nb.info

Sugar Donor : The glucose moieties are transferred from the activated sugar nucleotide Uridine diphosphate (B83284) glucose (UDP-glucose) . chemrxiv.orgnih.gov

Aglycone Intermediate : The direct acceptor for the first glycosylation step is the phloretin aglycone . d-nb.info

Mono-glycoside Intermediate : The key metabolic intermediate between the aglycone and the final product is nothofagin (phloretin 3'-C-glucoside) . d-nb.inforesearchgate.net This compound is formed after the first C-glycosylation and serves as the substrate for the second C-glycosylation at the C-5' position. researchgate.nettugraz.at

Genetic Regulation and Expression of Biosynthetic Enzymes

The biosynthesis of flavonoids, including phloretin and its glycosides, is tightly regulated at the genetic level, primarily through the action of transcription factors that control the expression of biosynthetic genes. While the specific regulation of this compound synthesis in kumquat is not fully elucidated, studies in related species like apple (Malus) provide a strong model.

In apple, the production of dihydrochalcone (B1670589) glycosides is controlled by two MYB-like transcription factors, PRR2L and MYB8L . nih.gov These proteins regulate the expression of glycosyltransferase genes, such as PGT1 and PGT2, by binding to their promoter regions, thereby controlling the pattern of glycoside accumulation in different tissues. nih.gov Similarly, transcriptomic analysis in Dendrobium devonianum showed that the expression of flavonoid biosynthesis genes, including CHS, is positively correlated with the accumulation of phloretin and is likely regulated by bHLH and MYB transcription factors. mdpi.com

Furthermore, studies involving the silencing of a specific phloretin O-glycosyltransferase gene (UGT88F1) in apple not only halted the production of its corresponding glycoside but also led to a broader repression of the phenylpropanoid pathway, indicating a complex feedback regulation system. nih.gov This suggests that the expression of C-glycosyltransferases like FcCGT and GgCGT in their native plants is likely under the control of a similar network of transcription factors that respond to developmental and environmental cues.

Microbial and Plant Biotransformation Studies of Phloretin and its Derivatives

Biotransformation using microbial and plant systems offers a powerful and sustainable alternative to chemical synthesis for producing and modifying complex molecules like phloretin and its glycosides.

Microbial Production : Engineered microorganisms have been successfully used as cell factories to produce phloretin and its C-glycosides. By introducing the relevant plant biosynthetic genes into Escherichia coli and Saccharomyces cerevisiae, researchers have achieved de novo synthesis of these compounds from simple precursors like tyrosine. d-nb.infonih.govresearchgate.net A stepwise culture approach, using two different engineered E. coli strains to separate the pathway, has been employed to synthesize phloretin, nothofagin, and this compound, yielding up to 30.0 mg/L of the di-C-glycoside. d-nb.inforesearchgate.net

Enzymatic Modification : Microbial enzymes are widely used to modify phloretin and its naturally occurring glycosides. For example, β-glycosidases can be used to hydrolyze phloridzin (phloretin 2'-O-glucoside), a major waste product from apple pomace, to produce the valuable phloretin aglycone. unimi.it Conversely, glycosyltransferases from bacteria like Bacillus licheniformis have been used to synthesize novel phloretin O-glucosides. nih.gov

Regioselective Hydroxylation : Microbial cytochrome P450 enzymes have been shown to perform regioselective hydroxylation of phloretin and its glycosides. The enzyme CYP102A1 from Bacillus megaterium can hydroxylate phloretin to 3-OH phloretin and phloridzin to 3-OH phlorizin (B1677692), creating catechol structures that may possess enhanced biological activities. mdpi.comdoaj.org These biotransformation studies highlight the potential to create novel phloretin derivatives with unique properties.

Isolation, Purification, and Advanced Analytical Characterization Methodologies

Spectroscopic and Spectrometric Characterization for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC-MS, HPLC-MS-ESI)

Mass spectrometry (MS) and its hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and HPLC with Electrospray Ionization MS (HPLC-MS-ESI), are powerful tools for the identification and structural elucidation of Phloretin (B1677691) 3',5'-Di-C-glucoside in various plant matrices.

In analyses of kumquat leaf extracts, a compound identified as Phloretin 3',5'-Di-C-glucoside exhibited a deprotonated molecule [M-H]⁻ ion at an m/z of 597. researchgate.net This corresponds to a molecular weight of 598.6 g/mol . researchgate.net The identification of this dihydrochalcone (B1670589) C-glycoside is often based on a combination of its HPLC retention time, absorbance spectra, and mass spectral fragmentation patterns. nih.gov

Further fragmentation of the [M-H]⁻ ion at m/z 597 reveals a characteristic pattern for di-C-glycosides. In studies on Cyclopia subternata, this compound displayed MS/MS fragments at m/z 477 ([M-H−120]⁻), 459 ([M-H−120−H₂O]⁻), 417 ([M-H−2 × 90]⁻), 387 ([M-H−120−90]⁻), and 357 ([M-H−2 × 120]⁻). mdpi.com These neutral losses of 90 and 120 Da are indicative of cross-ring cleavages of the C-linked hexose (B10828440) units, a hallmark of C-glycoside fragmentation. Similarly, in Allium cepa leaf extracts, this compound showed a precursor ion [M-H]⁻ at m/z 597 and characteristic fragment ions at m/z 435 and 273, which correspond to phlorizin (B1677692) and the phloretin aglycone, respectively. unibas.it

High-resolution mass spectrometry (HR-MS) provides precise mass measurements, enabling the determination of the molecular formula. For this compound, the proposed molecular formula is C₂₇H₃₄O₁₅. mdpi.comnih.gov The use of techniques like HPLC-MS-ESI has been instrumental in distinguishing this compound from its isomers and other related flavonoids in complex mixtures, such as in tropical citrus species and Ziziphus spina-christi. gla.ac.ukhilarispublisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for the initial characterization of this compound. The UV spectrum of this compound is often compared to that of its aglycone, phloretin, to aid in its identification.

In methanol (B129727) extracts of kumquat leaves, the ultraviolet absorption spectrum of the compound later identified as this compound was noted to be similar to that of phloretin. researchgate.net Studies on Cyclopia subternata also report that the UV spectrum of this compound is in agreement with previously published literature. mdpi.com Dihydrochalcones like phloretin and its glycosides are typically quantified at a wavelength of 288 nm. mdpi.com In some analyses, the absorbance has been measured at 297 nm. acs.org

The UV-Vis spectral data, in conjunction with retention times and mass spectrometry data, provides a reliable basis for the tentative identification of this compound in various plant extracts. hilarispublisher.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While specific IR data for this compound is not extensively detailed in the provided search results, the analysis of its constituent parts, phloretin and glucose, allows for the prediction of its characteristic absorption bands.

The structure of this compound contains several key functional groups that would produce distinct signals in an IR spectrum:

O-H stretching: Broad bands are expected due to the numerous hydroxyl groups on both the phloretin backbone and the two glucose units.

C-H stretching: Signals from aromatic and aliphatic C-H bonds would be present.

C=O stretching: A strong absorption band corresponding to the ketone carbonyl group of the dihydrochalcone structure is a key feature.

C=C stretching: Bands associated with the aromatic rings of the phloretin moiety would be observed.

C-O stretching: Absorptions from the ether linkages of the glycosidic bonds and the hydroxyl groups would also be present in the fingerprint region.

This technique, often used in conjunction with other spectroscopic methods like NMR and MS, contributes to the comprehensive structural confirmation of the compound.

Pharmacological and Biological Activities: Preclinical Investigations of Phloretin 3 ,5 Di C Glucoside

Antioxidant Properties and Mechanisms

Phloretin (B1677691) 3',5'-Di-C-glucoside, a naturally occurring dihydrochalcone (B1670589), has been a subject of investigation for its antioxidant potential. The structure of flavonoids and related compounds, including the number and position of hydroxyl groups and glycosidic moieties, plays a crucial role in their ability to neutralize free radicals and modulate cellular oxidative stress.

The capacity of Phloretin 3',5'-Di-C-glucoside to directly scavenge free radicals has been evaluated using common in vitro chemical assays. In studies utilizing HPTLC-bioautographic assays, Phloretin-di-C-glucoside was identified as a compound with 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging potential in extracts from kumquat and limequat. researchgate.net

Comparative studies with its aglycone, phloretin, indicate that the glycosylation pattern significantly influences antioxidant efficacy. Research comparing phloretin and its glucosides has shown that the radical scavenging capacity of the glycosylated forms can be slightly diminished. For instance, in one study, the antioxidant effect of phloretin glucosides was evaluated against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation and the DPPH radical. The results, expressed as Trolox Equivalent Antioxidant Capacity (TEAC), demonstrated a nuanced difference in activity compared to the parent compound, phloretin. researchgate.net While specific TEAC values for the 3',5'-Di-C-glucoside were not singled out in this comparative context, the general finding was that glycosylation can alter this activity.

Comparative Radical Scavenging Activity

Illustrative data on the antioxidant effects of phloretin derivatives from a comparative study. TEAC (Trolox Equivalent Antioxidant Capacity) values are indicative of radical scavenging potential.

| Compound | Assay | Relative Activity Finding |

|---|---|---|

| Phloretin-di-C-glucoside | DPPH | Identified as an active DPPH radical scavenger in plant extracts. researchgate.net |

| Phloretin Glucosides (general) | ABTS & DPPH | Radical scavenging capacity can be slightly decreased compared to the aglycone, phloretin. researchgate.net |

While direct chemical scavenging assays provide valuable initial data, cellular models offer deeper insights into the bioactivity of a compound within a biological system. These models can reveal effects on endogenous antioxidant enzymes and pathways. As a phenolic compound, phloretin and its derivatives are studied for their antioxidant effects in cellular and acellular models. nih.gov However, detailed preclinical investigations focusing specifically on the cellular antioxidant responses of this compound are less extensively documented in the scientific literature compared to its aglycone, phloretin. Studies on phloretin have shown it can increase the activity of enzymes like MnSOD in endothelial cells, but specific data for the di-C-glucoside derivative in similar models is limited. nih.gov

Antimicrobial Activities

Preclinical studies have explored the antimicrobial spectrum of this compound, particularly in comparison to phloretin. A recurring finding is that the presence of glycosyl moieties significantly influences the compound's ability to inhibit bacterial growth, generally resulting in reduced potency compared to the aglycone form. nih.govresearchgate.net

Investigations into the activity of dihydrochalcones have shown that they can inhibit the growth of Gram-positive bacteria. nih.govresearchgate.net Specifically, this compound was included in studies assessing activity against pathogenic species such as Staphylococcus aureus, Listeria monocytogenes, and methicillin-resistant S. aureus (MRSA) strains. nih.govresearchgate.net However, structure-activity relationship analyses have highlighted that the attachment of glycosyl groups to the phloretin structure dramatically decreases its antimicrobial potency. nih.govresearchgate.net For example, one study reported that while phloretin was active, its glycosylated derivatives demonstrated low to no activity against methicillin-sensitive Staphylococcus aureus (MSSA). researchgate.net

Activity Against Gram-Positive Bacteria

Summary of reported findings for this compound against selected Gram-positive bacteria.

| Bacterial Strain | Reported Finding |

|---|---|

| Staphylococcus aureus | Dihydrochalcones, including the di-C-glucoside, were reported to inhibit growth, but glycosylation dramatically decreases activity compared to phloretin. nih.govresearchgate.net |

| Listeria monocytogenes | Included in studies showing dihydrochalcones inhibit growth, with the caveat of reduced activity for glycosylated forms. nih.govresearchgate.net |

| Methicillin-Resistant S. aureus (MRSA) | Investigated as part of a study on dihydrochalcones' activity against MRSA clinical strains. nih.govresearchgate.net |

The efficacy of this compound against Gram-negative bacteria has also been assessed. The outer membrane of Gram-negative bacteria typically presents a formidable barrier to many antimicrobial compounds. Studies that tested phloretin and its glycosylated derivatives found that the aglycone, phloretin, was active against the Gram-negative bacterium Salmonella typhimurium. nih.govresearchgate.net In contrast, the presence of the sugar moieties on this compound was found to significantly reduce this antibacterial activity. nih.govresearchgate.net

The mechanisms underlying the antimicrobial effects of dihydrochalcones have been explored, with research pointing towards the disruption of bacterial metabolism. nih.gov Studies on S. aureus have indicated that phloretin exerts its inhibitory action by remarkably influencing the bacterium's energetic metabolism. nih.govresearchgate.net The determination of key metabolic enzyme activity shed light on this biochemical mechanism of growth inhibition. nih.gov Although this compound was part of these comparative investigations, the detailed mechanistic work focused on the more potent aglycone, phloretin. The significantly lower activity of the glycosylated form suggests it is less effective at disrupting these metabolic pathways. nih.gov

Anti-inflammatory Modulations in Preclinical Models

Phloretin has demonstrated significant anti-inflammatory properties in a variety of preclinical settings, primarily through the suppression of key inflammatory molecules and signaling pathways. nih.gov

In vitro studies using various cell lines have established phloretin's capacity to inhibit the production of critical pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, phloretin has been shown to effectively suppress the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov This inhibition is associated with the downregulation of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, phloretin curtails the expression and secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov In human lung epithelial cells (A549), phloretin treatment reduced IL-1β-induced production of PGE2, IL-8, MCP-1, and IL-6. nih.gov

| Cell Line | Stimulant | Inhibited Mediators | Key Findings |

| RAW 264.7 Macrophages | LPS | NO, PGE2, IL-6, TNF-α, iNOS, COX-2 | Phloretin demonstrated inhibitory effects on NO production with a reported IC50 value of 5.2 μM. nih.gov |

| Human Lung Epithelial (A549) | IL-1β | PGE2, IL-8, MCP-1, IL-6, COX-2 | Alleviated inflammatory conditions by reducing the expression of key chemokines and cytokines. nih.gov |

| Human Retinal Pigment Epithelial (ARPE-19) | LPS | IL-6, IL-8, VEGF | Pretreatment with phloretin reduced the release of pro-inflammatory cytokines. nih.gov |

The anti-inflammatory effects of phloretin observed in cell lines are substantiated by its activity in animal models, where it modulates key signaling pathways. Phloretin has been shown to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response. researchgate.net

In a mouse model of LPS-induced acute lung injury, orally administered phloretin significantly attenuated inflammation. nih.gov This effect was linked to the inhibition of the phosphorylation of MAPK pathway components, including p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net By suppressing the phosphorylation of these kinases, phloretin prevents the activation of downstream inflammatory targets. researchgate.net

Simultaneously, phloretin inhibits the NF-κB pathway by preventing the degradation of its inhibitory protein, IκBα. researchgate.net This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of genes for pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.govresearchgate.net

Antineoplastic and Anticancer Potentials in Preclinical Studies

Phloretin exhibits notable antineoplastic and anticancer activities, which have been investigated in numerous preclinical studies. nih.govcaldic.com Its efficacy stems from its ability to inhibit cancer cell growth, induce programmed cell death, and arrest the cell cycle. nih.gov

Phloretin has demonstrated broad-spectrum antiproliferative activity against a range of human cancer cell lines. Studies have shown its ability to suppress the growth of colorectal, gastric, glioblastoma, and prostate cancer cells in a concentration-dependent manner. nih.govnih.govnih.gov For instance, phloretin significantly suppressed the proliferation and colony-forming ability of human colorectal cancer cells HCT-116 and SW-480. nih.gov In human gastric cancer cells (SNU-1), it exhibited a potent inhibitory effect, while showing significantly less cytotoxicity towards normal gastric cells. nih.gov

| Cancer Cell Line | Type | IC50 Value | Key Findings |

| SNU-1 | Gastric Cancer | 18 µM | Showed high selectivity, with a much higher IC50 (80 µM) against normal GES-1 gastric cells. nih.gov |

| BEL-7402 | Hepatocellular Carcinoma | 89.23 µM | Demonstrated significant cytotoxicity. medchemexpress.com |

| HCT-116 & SW-480 | Colorectal Carcinoma | Not specified | Effectively suppressed cell proliferation. nih.gov |

| LNCaP & PC-3 | Prostate Cancer | Not specified | Inhibited cell viability in a dose-dependent manner. researchgate.net |

| Human Glioblastoma Cells | Glioblastoma | Not specified | Inhibited cell proliferation. nih.gov |

The anticancer activity of phloretin is significantly attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov

Phloretin triggers apoptosis through the mitochondrial-mediated (intrinsic) pathway. nih.gov It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govnih.gov This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspases, such as caspase-3 and caspase-9, which execute the apoptotic process. nih.govresearchgate.net In some cell lines, phloretin has been shown to induce apoptosis by generating reactive oxygen species (ROS). nih.govnih.gov

Furthermore, phloretin can halt the progression of the cell cycle. Depending on the cancer cell type, it can induce arrest at the G0/G1 or G2/M phase. nih.govnih.govnih.gov This arrest is achieved by modulating the expression of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov For example, in glioblastoma cells, phloretin-induced G0/G1 arrest was associated with decreased expression of cdk2, cdk4, cdk6, cyclin D, and cyclin E. nih.gov In colorectal cancer cells, it caused G2/M phase arrest. nih.gov

| Mechanism | Cancer Cell Type | Key Molecular Targets | Outcome |

| Apoptosis Induction | Glioblastoma, Colorectal, Prostate | ↑ Bax, Bak; ↓ Bcl-2; ↑ Cleaved Caspases (3, 9) | Mitochondrial-mediated programmed cell death. nih.govnih.govresearchgate.net |

| Cell Cycle Arrest | Glioblastoma | ↓ cdk2, cdk4, cdk6; ↓ Cyclin D, E | Arrest at G0/G1 phase. nih.gov |

| Cell Cycle Arrest | Colorectal Carcinoma | Modulation of Cyclins and CDKs | Arrest at G2/M phase. nih.gov |

| Cell Cycle Arrest | Gastric Cancer | ↓ Cyclin D1, D2 | Arrest at G0/G1 phase. nih.gov |

The anticancer potential of phloretin observed in vitro has been validated in in vivo animal models. nih.gov In studies using xenograft tumors in nude mice, administration of phloretin has been shown to suppress the growth of various human cancers. nih.gov For instance, phloretin effectively suppressed the growth of human colorectal cancer (COLO 205) tumor xenografts in Balb/c nude mice. nih.gov When used alone or in combination with conventional chemotherapy, phloretin can inhibit in vivo tumor growth, highlighting its potential as a therapeutic agent. nih.govnih.gov

Antidiabetic and Metabolic Regulatory Effects in Preclinical Models

There is currently no available scientific literature detailing the effects of this compound on glucose metabolism and insulin signaling.

Glucose Uptake and Insulin Signaling Modulation in Cellular Systems

No studies were identified that investigated the direct impact of this compound on glucose uptake in cell lines or its ability to modulate key proteins in the insulin signaling cascade.

Effects on Lipid Accumulation in Adipocytes (in vitro)

Research on the specific role of this compound in adipogenesis and lipid accumulation in fat cells is not present in the current body of scientific literature.

Blood Glucose Regulation in Animal Models of Metabolic Disorders

There is a lack of in vivo studies using animal models to assess the potential of this compound to regulate blood glucose levels or impact other markers of metabolic disorders.

Immunomodulatory Properties

Specific investigations into the immunomodulatory potential of this compound are absent from the available scientific research.

Modulation of Immune Cell Function in In Vitro Systems

No in vitro studies have been published that examine the effects of this compound on the function of immune cells, such as macrophages, lymphocytes, or dendritic cells.

Enzyme Inhibition and Receptor Binding Modulations in Biochemical Assays

While the aforementioned study by Barreca et al. (2014) touched upon the influence of phloretin on the energetic metabolism of S. aureus, which involves enzymatic processes, there is a lack of specific biochemical assays detailing the inhibitory or modulatory effects of this compound on purified enzymes or its binding affinity to specific receptors relevant to metabolic or inflammatory diseases. nih.gov

Specific Enzyme Targets and Kinetic Analysis

Detailed preclinical investigations focusing specifically on the enzymatic targets and kinetic analysis of this compound are limited in publicly available scientific literature. The majority of research has centered on its aglycone form, phloretin.

Studies on phloretin have identified it as an inhibitor of enzymes such as α-glucosidase and maltase-glucoamylase, which are involved in carbohydrate metabolism. For instance, phloretin has been shown to reversibly inhibit α-glucosidase in a mixed-type manner. researchgate.net In silico studies have also suggested that phloretin can bind to maltase-glucoamylase with significant affinity. jchemlett.com

However, direct enzymatic inhibition studies and detailed kinetic analyses for this compound are not extensively documented. One study on the antimicrobial properties of phloretin and its glycosylated derivatives, including this compound, noted that the presence of the glycosyl moieties dramatically decreases the antimicrobial activity compared to phloretin. nih.gov This suggests that the addition of the di-C-glucoside groups may also influence its interaction with other biological targets, including enzymes.

A study involving the analysis of citrus juices identified this compound as one of the metabolites. acs.org This study conducted molecular docking simulations of the identified compounds against cytochrome P450 isoforms (CYP3A4, CYP2E1, and CYP1A2), which are crucial enzymes in drug metabolism. acs.org However, the specific binding affinities and interaction details for this compound were not individually reported.

Further research is required to elucidate the specific enzyme targets of this compound and to perform comprehensive kinetic analyses, including the determination of inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various enzymes.

Interactive Data Table: Antimicrobial Activity of Phloretin and its Derivatives

| Compound | Target Bacteria | Activity | Reference |

| Phloretin | Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes) | Active | nih.gov |

| Phloretin | Gram-negative bacteria (e.g., Salmonella typhimurium) | Active | nih.gov |

| This compound | Gram-positive bacteria | Dramatically decreased activity compared to phloretin | nih.gov |

Ligand-Receptor Interaction Studies

Specific preclinical studies detailing the direct interaction of this compound with specific cellular or molecular receptors are scarce. Research in this area has predominantly focused on the aglycone, phloretin.

Molecular docking studies have been employed to predict the binding of phloretin to the active sites of various enzymes, which can be considered a form of ligand-receptor interaction analysis at the molecular level. For example, in silico models have shown that phloretin can fit into the binding pocket of maltase-glucoamylase. jchemlett.com Similarly, the interaction of phloretin with α-glucosidase has been investigated using molecular docking, revealing potential binding sites and the nature of the interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

While this compound was included in a molecular docking study against cytochrome P450 isoforms, specific details of its binding pose, interaction energies, and the amino acid residues involved in the interaction were not provided in the available literature. acs.org

The addition of two C-glucoside moieties to the phloretin backbone significantly increases the molecule's size and polarity, which would undoubtedly alter its binding characteristics with any potential receptor compared to phloretin. These sugar groups can introduce new hydrogen bonding opportunities or, conversely, create steric hindrance that prevents binding to receptors that accommodate the smaller phloretin molecule.

To gain a comprehensive understanding of the pharmacological profile of this compound, dedicated ligand-receptor binding assays and computational modeling studies are necessary. These investigations would be crucial in identifying its specific molecular targets and elucidating the mechanisms underlying its biological activities.

Structure Activity Relationship Sar Studies

Influence of C-Glycosylation Pattern on Bioactivity

The presence and nature of glycosylation play a pivotal role in modulating the biological activities of flavonoids. In the case of Phloretin (B1677691) 3',5'-Di-C-glucoside, the attachment of two glucose units via carbon-carbon bonds at the 3' and 5' positions of the A-ring significantly influences its bioactivity.

C-glycosides are known to be more resistant to acidic and enzymatic hydrolysis compared to their O-glycoside counterparts. jfda-online.com This enhanced stability can affect their bioavailability and metabolic fate in biological systems. However, the addition of bulky glucose moieties can also impact the molecule's interaction with biological targets.

Studies on the antimicrobial properties of phloretin and its glycosylated derivatives have shown that the presence of a glycosyl moiety dramatically decreases the antimicrobial activity. nih.govresearchgate.net For instance, while phloretin exhibits broad-spectrum antibacterial activity, its glycosylated forms, including Phloretin 3',5'-Di-C-glucoside, show reduced or no activity against several bacterial strains. researchgate.net This suggests that the free hydroxyl groups on the aglycone are crucial for its antimicrobial action, and their substitution with glucose units diminishes this effect.

In terms of antioxidant activity, the impact of C-glycosylation is more complex. While some studies suggest that glycosylation can decrease the antioxidant potential of flavonoids, others indicate that C-glycosyl flavonoids can still exhibit significant antioxidant capacity. jfda-online.com One study reported a high Trolox Equivalent Antioxidant Ratio (TEAR) value for Phloretin-3',5'-di-C-glucopyranoside, suggesting potent antioxidant activity. cabidigitallibrary.org The antioxidant pharmacophore in phloretin is considered to be the 2',6'-dihydroxyacetophenone (B134842) core, and while the 3',5'-di-C-glycosylation does not directly involve these key hydroxyl groups, the steric hindrance from the two sugar units could potentially influence the molecule's ability to scavenge free radicals. jfda-online.com

Comparative Analysis of Biological Activities with Aglycone (Phloretin) and other Phloretin Glycosides (e.g., Phlorizin (B1677692), Nothofagin)

To better understand the structure-activity relationship of this compound, it is essential to compare its biological activities with its aglycone, phloretin, and other related glycosides such as phlorizin (phloretin-2'-O-glucoside) and nothofagin (B1679979) (phloretin-3'-C-glucoside).

Antimicrobial Activity: Research consistently demonstrates that the aglycone, phloretin, possesses superior antimicrobial activity compared to its glycosylated derivatives. nih.govresearchgate.net Phloretin has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. nih.gov In contrast, both phlorizin and this compound exhibit significantly lower or no antibacterial activity against the same strains. researchgate.net This highlights the critical role of the un-glycosylated phenolic structure of phloretin in its ability to disrupt bacterial cells.

Interactive Data Table: Antimicrobial Activity of Phloretin and its Glycosides

| Compound | Target Microorganism | MIC (μg/mL) | Reference |

| Phloretin | Staphylococcus aureus ATCC 6538 | 125 | nih.gov |

| Listeria monocytogenes ATCC 13932 | 125 | nih.gov | |

| Salmonella typhimurium ATCC 13311 | 125 | nih.gov | |

| Pectobacterium brasiliense | >274.26 (1 mM) | frontiersin.org | |

| Phlorizin | Staphylococcus aureus ATCC 6538 | >1000 | nih.gov |

| Listeria monocytogenes ATCC 13932 | >1000 | nih.gov | |

| This compound | Staphylococcus aureus ATCC 6538 | >1000 | nih.gov |

| Listeria monocytogenes ATCC 13932 | >1000 | nih.gov |

A comparative study on the antioxidant activity of the dihydrochalcones aspalathin (B600219) and nothofagin revealed that aspalathin was a more potent radical scavenger than nothofagin. acs.org Nothofagin, being a mono-C-glucoside of phloretin, provides a point of comparison for the di-C-glycosylated derivative. The presence of a second glucose moiety in this compound likely further modifies its antioxidant potential, although direct comparative studies with nothofagin are limited. One study reported a high TEAR value of 3.4 for Phloretin-3',5'-di-C-glucopyranoside, indicating strong antioxidant potential. cabidigitallibrary.org

Interactive Data Table: Antioxidant Activity of Phloretin and its Derivatives

| Compound | Assay | Result | Reference |

| Phloretin | DPPH | Higher activity than phlorizin | researchgate.net |

| ABTS | Higher activity than phlorizin | researchgate.net | |

| Phlorizin | DPPH | Lower activity than phloretin | researchgate.net |

| ABTS | Lower activity than phloretin | researchgate.net | |

| This compound | ABTS | TEAR value: 3.4 | cabidigitallibrary.org |

| Nothofagin | ABTS | IC50: 4.04 μM | acs.org |

| Lipid Peroxidation Inhibition | IC50: 1388 μM | acs.org |

Role of Dihydrochalcone (B1670589) Core Structure in Modulating Biological Effects

The dihydrochalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-saturated chain, is fundamental to the biological activities of this compound and its relatives. researchgate.net This core structure distinguishes them from other flavonoids like flavones and flavanones, which possess a heterocyclic C-ring. nih.gov

The open-chain structure of dihydrochalcones provides greater conformational flexibility compared to the more rigid ring structure of other flavonoids. This flexibility can influence how the molecule interacts with protein binding sites and cell membranes. The lack of a C2-C3 double bond in the central chain, as seen in chalcones, is another defining feature.

The antimicrobial activity of many flavonoids is linked to their ability to disrupt microbial membranes and inhibit essential enzymes. The lipophilicity and specific arrangement of hydroxyl groups on the dihydrochalcone core are critical for these interactions. For instance, the presence of hydroxyl groups on both the A and B rings of the phloretin core is considered important for its antibacterial effects. researchgate.net

In terms of antioxidant activity, the dihydrochalcone structure allows for effective delocalization of electrons upon radical scavenging. The presence of hydroxyl groups, particularly at the 2' and 6' positions of the A-ring, is crucial for this activity. jfda-online.com The dihydrochalcone core provides the necessary electronic environment for these hydroxyl groups to donate hydrogen atoms or electrons to neutralize free radicals. The saturation of the three-carbon chain in dihydrochalcones, as opposed to the unsaturated chain in chalcones, also influences their electronic properties and, consequently, their biological effects. mdpi.com

Bioavailability, Distribution, Metabolism, and Excretion Adme in Preclinical Models

In Vitro Permeability and Absorption Studies (e.g., Caco-2 cell models)

The C-glycosidic bond is known to be resistant to enzymatic hydrolysis in the small intestine, which typically cleaves O-glycosides. nih.gov This structural feature significantly influences absorption. Research on aspalathin (B600219), a C-glucosyl dihydrochalcone (B1670589), using the Caco-2 cell model demonstrated a low apparent permeability (Papp) value, characteristic of poorly absorbed compounds. researchgate.net In one study, the Papp for aspalathin was reported to be 1.73 × 10⁻⁶ cm/s. researchgate.net The transport of aspalathin across the Caco-2 monolayer was not significantly affected by inhibitors of major glucose transporters like SGLT1 and GLUT2, nor was it subject to significant efflux by P-glycoprotein. researchgate.netresearchgate.net

Given the structural similarities, particularly the presence of two C-linked glucose moieties, it is hypothesized that Phloretin (B1677691) 3',5'-Di-C-glucoside also exhibits low permeability across the intestinal epithelium. The bulky and hydrophilic sugar groups likely hinder passive diffusion, and the stable C-glycosidic linkages prevent its breakdown to the more permeable aglycone, phloretin, in the upper gastrointestinal tract.

| Compound | Caco-2 Permeability (Papp) | Key Findings | Reference(s) |

| Aspalathin | 1.73 x 10⁻⁶ cm/s | Poorly absorbed; not a substrate for SGLT1, GLUT2, or P-glycoprotein. | researchgate.netresearchgate.net |

This table presents data for a structurally related C-glucosyl dihydrochalcone due to the lack of direct data for Phloretin 3',5'-Di-C-glucoside.

Metabolite Identification and Metabolic Pathways in Animal Models

Direct studies identifying the metabolites of this compound in animal models are scarce. However, research on the metabolism of aspalathin and phloretin provides a likely metabolic profile.

Following oral administration of pure aspalathin to mice, its metabolites, including sulphated, glucuronidated, and methylated forms, were detected in urine. researchgate.net No intact aspalathin was found in the blood, suggesting that if absorbed, it is rapidly metabolized. researchgate.net Similarly, in a human study involving the consumption of rooibos tea containing aspalathin, urinary metabolites included O-linked methyl, sulfate, and glucuronide conjugates of aspalathin. acs.org

The aglycone, phloretin, is known to undergo extensive phase II metabolism. In rats, phloretin is primarily found in plasma as glucuronidated and/or sulfated conjugates. researchgate.net This suggests that if this compound is hydrolyzed to phloretin by the gut microbiota in the lower intestine, the released aglycone would likely be absorbed and subsequently undergo glucuronidation and sulfation.

Therefore, the anticipated metabolic pathway for this compound involves limited absorption of the intact molecule, followed by potential phase II conjugation. A more significant pathway likely involves its transit to the colon, where gut bacteria may cleave the C-glycosidic bonds, releasing phloretin. This released aglycone can then be absorbed and undergo extensive phase II metabolism before entering systemic circulation.

Tissue Distribution and Accumulation in Preclinical Systems

There is a notable lack of specific data regarding the tissue distribution and accumulation of this compound in preclinical models. The low predicted bioavailability of C-glycosyl dihydrochalcones suggests that the systemic exposure and subsequent tissue distribution would be limited.

For the aglycone phloretin, pharmacokinetic studies in rats have been conducted, but detailed tissue distribution data remains limited in publicly available literature. researchgate.netmdpi.com Given the rapid metabolism and excretion observed for related compounds, significant accumulation of this compound or its metabolites in tissues is not expected. Further research is required to determine the specific tissue distribution profile of this compound.

Excretion Pathways in Animal Studies

The primary excretion pathway for absorbed flavonoids and their metabolites is through urine and bile. For poorly absorbed compounds like C-glycosyl flavonoids, a significant portion of the ingested dose is expected to be excreted unchanged in the feces.

For phloretin, studies in rats have shown that it is rapidly excreted in the urine. researchgate.net This further supports the notion that if this compound is metabolized to phloretin, its metabolites will be primarily cleared via the kidneys.

| Compound | Excretion Route | Percentage of Ingested Dose in Urine | Key Findings | Reference(s) |

| Aspalathin (from tea) | Urine (as metabolites) | 0.09 - 0.22% | Low bioavailability with excretion of metabolites suggesting both small and large intestinal absorption. | acs.org |

This table presents data for a structurally related C-glucosyl dihydrochalcone due to the lack of direct data for this compound.

Synthetic and Semisynthetic Approaches to Phloretin 3 ,5 Di C Glucoside and Its Analogs

Total Synthesis Strategies of Dihydrochalcones and C-Glycosides

The total chemical synthesis of dihydrochalcones like phloretin (B1677691) and their C-glycoside derivatives is a complex undertaking. nih.gov Dihydrochalcones can be obtained through the regioselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones, a process that can be catalyzed by various metal salts such as ruthenium, palladium, nickel, or rhodium. nih.gov Another approach involves the chemical cleavage of the C ring in flavones during catalytic hydrogenation. nih.gov However, these chemical methods are often not economically viable for large-scale production due to the need for multiple steps, intermediate product isolation, and harsh reaction conditions like high pressure. nih.gov

The synthesis of C-glycosides is particularly challenging compared to O-glycosides due to the formation of a more stable C-C bond. nih.goviupac.org Traditional chemical methods for C-glycosylation are often hampered by low yields and lack of stereoselectivity, making them less favorable. nih.gov

Enzymatic Synthesis and Glycosylation Methods using Engineered Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Enzymatic synthesis offers a promising alternative to chemical methods, providing high selectivity and efficiency under milder reaction conditions. nih.gov Glycosyltransferases (GTs) are key enzymes that catalyze the transfer of sugar moieties to acceptor molecules. d-nb.infonih.gov Specifically, C-glycosyltransferases (C-GTs) are responsible for the formation of the C-C bond in C-glycosides. nih.govmdpi.com

Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been successfully utilized as whole-cell biocatalysts for the production of phloretin and its glycosides. d-nb.infonih.govfrontiersin.org These microorganisms can be metabolically engineered to express the necessary biosynthetic pathway enzymes.

In Escherichia coli :

Researchers have reconstructed the biosynthetic pathways for phloretin and its C-glycosides, including Phloretin 3',5'-di-C-glucoside. researchgate.net

A stepwise culture approach, separating the synthesis of the precursor phloretic acid from the subsequent glycosylation steps, has been employed to optimize production and prevent the formation of undesirable flavonoid byproducts. researchgate.net

By expressing specific C-glycosyltransferases, such as those from Fortunella crassifolia (FcCGT) or Citrus unshiu (CuCGT), E. coli can convert phloretin into its mono- and di-C-glucosides. d-nb.info For instance, E. coli expressing either FcCGT or CuCGT converted 100 µM of phloretin to nothofagin (B1679979) (phloretin 3'-C-glucoside) and this compound with over 50% efficiency. d-nb.info

Optimization of culture conditions and sequential addition of the substrate have been shown to improve yields significantly. researchgate.net

In Saccharomyces cerevisiae :

S. cerevisiae has also been engineered for the de novo production of dihydrochalcones. nih.govresearchgate.net

Strategies have included overexpressing native enzymes with promiscuous activity to produce key intermediates and co-expressing relevant pathway enzymes. nih.gov

By introducing specific C-glycosyltransferases, such as OsCGT from Oryza sativa, engineered yeast can produce nothofagin from phenylalanine. d-nb.info

The table below summarizes the production of this compound and its precursors in engineered microorganisms.

| Microorganism | Precursor/Substrate | Product | Titer/Yield | Reference |

| Escherichia coli | Tyrosine (stepwise) | This compound (PDG) | 30.0 mg/L | researchgate.net |

| Escherichia coli | Phloretin (100 µM) | Nothofagin and PDG | >50% conversion | d-nb.info |

| Saccharomyces cerevisiae | Phenylalanine | Nothofagin | 59 mg/L | d-nb.info |

| Escherichia coli | Phloretin (100 µM) | Nothofagin | 38.4 mg/L | nih.gov |

Chemo-enzymatic Approaches for Derivatization and Analog Development

Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic synthesis to create novel analogs of this compound. These approaches allow for the targeted modification of the molecule to potentially enhance its properties.

One such strategy involves a two-step process:

Enzymatic α-glucosylation : A sucrose (B13894) phosphorylase can be used to attach an α-glucose moiety to phloretin. acs.org

Chemical or Enzymatic Acylation : The resulting glucoside can then be acylated using a lipase (B570770) with high regioselectivity, for example, at the 6-OH position of the glucose. acs.org

This method allows for the synthesis of acylated phloretin glucosides, which have different physicochemical properties compared to the parent compound. acs.org

Another approach focuses on creating hetero-di-C-glycosides, where two different sugar molecules are attached to the phloretin core. The C-glycosyltransferase from kumquat (FcCGT) has demonstrated broad sugar substrate specificity, capable of using UDP-galactose and UDP-xylose in addition to UDP-glucose. nih.gov This allows for the one-pot synthesis of analogs like C-β-galactosyl-C-β-glucosyl and C-β-glucosyl-C-β-xylosyl phloretin. nih.gov The practical order of this synthesis involves the initial C-galactosylation or C-xylosylation of phloretin, followed by C-glucosylation of the mono-C-glycoside intermediate. nih.gov

Biocatalytic Production Optimization and Yield Enhancement

Significant efforts have been made to optimize the biocatalytic production of this compound and enhance its yield. Key strategies include:

Enzyme Discovery and Engineering : Sequence mining has led to the discovery of new C-glycosyltransferases with high efficiency and selectivity for producing either the mono-C-glucoside (nothofagin) or the di-C-glucoside. nih.gov For instance, UGT708D9 and UGT708B8 were identified as highly selective for the production of phloretin-di-C-glycoside. nih.gov Mutagenesis experiments, such as the P164T mutation in ScCGT1, have also been shown to increase C-glycosylation activity. nih.gov

Reaction Condition Optimization : The efficiency of enzymatic C-glycosylation can be highly dependent on reaction conditions such as pH. researchgate.net For example, the stability of the di-C-glucoside product may require the addition of reducing agents to prevent decomposition during synthesis. researchgate.net

Substrate Solubility Enhancement : The low water solubility of phloretin can be a limiting factor. Using agents like 2-hydroxypropyl-β-cyclodextrin can enhance the solubility of the aglycone, allowing for higher substrate concentrations and increased product yields. researchgate.net

Metabolic Engineering of Host Strains : Optimizing the supply of precursors within the engineered microorganisms is crucial. This includes enhancing the metabolic flux towards key intermediates like malonyl-CoA and the sugar donor UDP-glucose. nih.govchalmers.se In E. coli, co-expression of genes involved in UDP-glucose synthesis has been shown to be important for improving C-glycosylation reactions. nih.gov

The table below highlights some of the key enzymes and their characteristics in the synthesis of this compound.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Key Findings | Reference |

| FcCGT | Fortunella crassifolia | Phloretin, UDP-glucose, UDP-galactose, UDP-xylose | Nothofagin, this compound, Hetero-di-C-glycosides | Broad sugar substrate specificity, enabling one-pot synthesis of hetero-di-C-glycosides. | nih.gov |

| CuCGT | Citrus unshiu | Phloretin, UDP-glucose | Nothofagin, this compound | Efficiently converts phloretin to its C-glucosides. | d-nb.info |

| UGT708D9 / UGT708B8 | Plant-derived | Phloretin, UDP-glucose | This compound | Highly selective for di-C-glycosylation. | nih.gov |

| ScCGT1-P164T | Stenoloma chusanum (mutant) | Phloretin, UDP-glucose | Nothofagin | Mutation increased C-glycosylation activity, leading to higher product titers. | nih.gov |

| GmSuSy | Glycine max (Soybean) | Sucrose, UDP | UDP-glucose | Used in a cascade reaction to provide the sugar donor for C-glycosylation. | researchgate.net |

Potential Non Clinical Applications and Future Research Directions

Role in Plant Physiology and Defense Mechanisms

The precise role of phloretin (B1677691) 3',5'-di-C-glucoside in plant physiology and defense is complex and appears to be species-dependent. Glycosylation, the process of attaching sugar moieties to compounds like phloretin, is a critical mechanism in plants for modulating the activity, solubility, and transport of secondary metabolites, which often play a role in stress responses. nih.gov

In apple plants (Malus), where the O-glucoside phlorizin (B1677692) is abundant, the introduction of phloretin 3',5'-di-C-glucoside as a replacement leads to notable physiological changes. nih.gov Transgenic apple plants with this altered glycosylation pattern exhibited a dwarf phenotype and reduced tolerance to drought stress. nih.gov Furthermore, these plants showed less resistance to spider mites. nih.gov This is because apple plants can hydrolyze the native phlorizin to release phloretin, which is more toxic to the mites, but they are unable to hydrolyze the C-glycosidic bonds of this compound. nih.gov This suggests that while it is a defense-related compound, its specific structure makes it a less effective defense molecule in apple compared to phlorizin.

Conversely, in the genus Fortunella (kumquats), this compound is the dominant and characteristic flavonoid, accumulating in high concentrations in the leaves and fruit. researchgate.netnih.gov Its abundance suggests it serves a significant and beneficial physiological or defensive role in these plants, contrasting with its effects in apple. nih.govresearchgate.net This highlights that the "optimal" glycosylation mode for defense and physiological function is highly specific to the plant genus. nih.gov The accumulation of such flavonoids is a known plant defense strategy against environmental stresses. acs.org

Biotechnological Production for Industrial and Research Purposes

The unique structure and biological activities of this compound have spurred interest in developing biotechnological methods for its production, which can overcome the limitations of low natural availability and the challenges of chemical synthesis. nih.gov

Microbial fermentation using genetically engineered organisms is a promising route. Researchers have successfully reconstructed the biosynthetic pathway for this compound in Escherichia coli. One study reported the production of 30.0 mg/L of the compound using a stepwise culture approach, which separates the metabolic pathway into different microbial strains to optimize the process.

**Table 1: Biotechnological Production of Phloretin Glycosides in Engineered E. coli*** *This table summarizes the results from a study on the microbial synthesis of phloretin and its glycosides.

| Compound | Production Titer (mg/L) |

|---|---|

| Phloretin | 12.8 |

| Nothofagin (B1679979) (Phloretin 3'-C-glucoside) | 26.1 |

| This compound | 30.0 |

| Phloretin 3'-C-arabinoside | 18.1 |

Source: Adapted from Shin-Won Lee et al., Applied Biological Chemistry, 2023.

A key to efficient biotechnological production is the discovery and application of specific enzymes. C-glycosyltransferases (C-GTs) are crucial for creating the stable C-glycosidic bond. nih.govmdpi.com Recent sequence mining studies have identified novel C-GTs from plants that can selectively produce phloretin-di-C-glycoside. nih.gov Specifically, enzymes designated UGT708D9 and UGT708B8 have been shown to enable highly selective production of this di-C-glycoside. nih.gov Further research into enzyme cascades, using single C-glycosyltransferases with broad sugar substrate specificity, is opening pathways for the synthesis of novel hetero-di-C-glycosides of phloretin, such as C-β-glucosyl-C-β-xylosyl phloretin. scilit.comresearchgate.net These enzymatic strategies offer a route to produce both the natural compound and new-to-nature derivatives for research and industrial purposes. scilit.com

Theoretical Applications in Material Science or Agriculture (e.g., as a marker compound)

In agriculture, this compound has a significant application as a chemotaxonomic marker. Chemotaxonomy uses the unique chemical constituents of plants to classify them and understand their genetic relationships. This compound is considered a characteristic flavonoid of the genus Fortunella (kumquat), where it is found in large quantities. researchgate.netnih.gov In contrast, it is absent from most species within the related Citrus genus. researchgate.net

This distinct distribution makes it an effective marker for:

Identifying Hybrids: The presence of this compound in certain Citrus species, such as C. madurensis, is strong evidence that they originated as natural hybrids between Citrus and Fortunella. researchgate.netnih.gov Its detection in man-made hybrids further confirms its genetic inheritance, which appears to be controlled by a dominant allele. researchgate.netnih.gov

Genus-Level Classification: Its accumulation is considered a generic trait of Fortunella, helping to differentiate it from Citrus and Poncirus, which lack the compound. researchgate.net

Applications in material science are currently more theoretical. While the compound is sold by chemical suppliers for material science research, specific applications are not yet documented in scientific literature. Based on the known antioxidant properties of related flavonoids, one could theorize its potential use as a bio-based stabilizing agent in polymers or other materials to prevent degradation from oxidation. However, this remains an area for future investigation.

Gaps in Current Knowledge and Emerging Research Avenues for this compound

Despite progress, significant gaps in the understanding of this compound remain, opening up numerous avenues for future research.

Key Knowledge Gaps:

Physiological Role in Native Plants: While it is known to be abundant in Fortunella, its precise physiological function—be it in pest resistance, stress tolerance, or another role—is not fully understood. researchgate.netijbpas.com Why this specific di-C-glycoside is the optimal form for kumquats is a key question. nih.gov

Complete Biosynthetic Pathways: While microbial production pathways are being engineered, the complete native biosynthetic pathways and the full suite of regulatory enzymes in plants like Fortunella are still being elucidated. nih.govnii.ac.jp

Structure-Activity Relationship: Research has shown that glycosylation can decrease the antimicrobial activity of phloretin. nih.gov A deeper understanding of how the di-C-glycosyl structure specifically impacts its various biological activities compared to its aglycone (phloretin) and other glycosides (like phlorizin) is needed. nih.gov

Emerging Research Avenues:

Optimizing Bioproduction: A major focus is on improving the efficiency of enzymatic and microbial production systems to generate higher yields for commercial and research applications. nih.govresearchgate.net This includes enzyme discovery, engineering microbial strains, and optimizing fermentation conditions. nih.govresearchgate.net

Exploring Novel Bioactivities: Computational methods like molecular docking are being used to screen for potential new therapeutic applications. researchgate.net Further investigation into its antioxidant and antityrosinase activities could lead to uses in cosmetics or functional foods. jrespharm.com

Plant Biology and Agriculture: Further studies on its role in plant-insect or plant-pathogen interactions in Fortunella could reveal new insights into plant defense mechanisms. Understanding its genetic basis could also aid in breeding programs for citrus hybrids. researchgate.net

Methodological Advancements for Analysis and Characterization

The study of this compound relies on sophisticated analytical techniques for its isolation, identification, and quantification. Continuous advancements in these methods are crucial for research accuracy and efficiency.

Established and Advanced Techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) is the cornerstone method for separating and quantifying this compound from complex plant extracts. chemfaces.commdpi.com High-Performance Thin-Layer Chromatography (HPTLC) is also used, particularly in combination with other techniques for rapid screening and bioactivity assays. jrespharm.comresearchgate.net

Mass Spectrometry (MS): MS is essential for identification, providing molecular weight and fragmentation data. When coupled with chromatography (HPLC-MS, HPTLC-MS), it allows for precise identification of the compound in a mixture. researchgate.netresearchgate.nettmrjournals.com Analysis often looks for the characteristic [M-H]⁻ ion at m/z 597. researchgate.netnii.ac.jp

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the definitive method for elucidating the precise chemical structure, including the position and stereochemistry of the glycosidic bonds. scilit.comacs.org Directly coupled HPLC-NMR-MS provides a powerful, all-in-one platform for separation, confirmation, and structural identification from a single sample. researchgate.net

Effect-Directed Analysis: A notable advancement is the use of HPTLC coupled directly with bioassays (e.g., DPPH for antioxidant activity) and MS. jrespharm.com This approach, known as HPTLC-bioautography-MS, allows researchers to first identify which compounds in an extract are responsible for a specific biological effect and then immediately determine their chemical identity. jrespharm.com

Table 2: Methodologies for the Analysis of this compound This table outlines the primary analytical techniques used in the research of this compound.

| Technique | Application | Key Findings/Purpose | Reference(s) |

|---|---|---|---|

| HPLC | Quantification & Separation | The primary method for quantifying the compound in extracts and reaction mixtures. | chemfaces.commdpi.com |

| HPTLC | Separation & Bioassay | Used for chemical fingerprinting and in effect-directed analysis to screen for bioactivity. | jrespharm.comresearchgate.net |

| Mass Spectrometry (MS) | Identification & Confirmation | Confirms molecular weight (ion at m/z 597) and fragmentation patterns. | researchgate.netnii.ac.jp |

| NMR Spectroscopy | Structure Elucidation | Provides definitive structural information, including bond positions and stereochemistry. | scilit.comresearchgate.net |

| HPLC-NMR-MS | Integrated Analysis | Directly couples separation with structural identification for comprehensive analysis. | researchgate.net |

Q & A

Q. How is Phloretin 3',5'-Di-C-glucoside structurally characterized, and what analytical methods are critical for its identification?

- Methodological Answer : Structural elucidation involves a combination of NMR spectroscopy (to determine hydroxyl and glucosyl substitution patterns) and high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₂₇H₃₄O₁₅, MW 598.2) . Key features include the di-C-glucosylation at the 3' and 5' positions of the phloretin backbone, distinguishing it from O-glycosylated derivatives. X-ray crystallography or molecular docking (e.g., with SARS-CoV-2 protease 6LU7) can further validate 3D structural interactions .

Q. What are the natural dietary sources of this compound, and how is its presence confirmed in plant matrices?

- Methodological Answer : The compound is primarily identified in tomato skin (Solanum lycopersicum) through liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Comparative metabolomic studies using UHPLC-LTQ-Orbitrap can differentiate its abundance across plant tissues, as seen in Fortunella species (e.g., kumquat) . Sample preparation includes solvent extraction (e.g., methanol/water) followed by solid-phase extraction to isolate flavonoids.

Q. How are stable stock solutions of this compound prepared for in vitro assays?

- Methodological Answer : A typical protocol involves dissolving the compound in DMSO (40 mg/mL stock) and diluting with biocompatible solvents (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O) to achieve working concentrations (2 mg/mL). Solubility limits (e.g., 10 mM in DMSO) must be validated via spectrophotometry . For long-term storage, aliquots are kept at -80°C (6 months) or -20°C (1 month) to prevent degradation.

Advanced Research Questions

Q. What enzymatic pathways govern the biosynthesis of this compound, and how can these be manipulated for heterologous production?

- Methodological Answer : Biosynthesis involves C-glycosyltransferases (CGTs) such as CuCGT , which catalyze the sequential attachment of glucose residues to the phloretin backbone. Metabolic engineering in model organisms (e.g., yeast or E. coli) requires co-expression of dihydrochalcone synthase and CGTs. Pathway efficiency is monitored via RNA-seq and enzyme activity assays (e.g., UDP-glucose consumption rates) .

Q. How does this compound interact with viral proteases, and what computational tools validate these interactions?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina ) demonstrate its binding to the active site of SARS-CoV-2 main protease (6LU7) , with binding affinity calculated via MM-PBSA/GBSA methods. Dynamic simulations (e.g., GROMACS ) assess stability over 100 ns, revealing hydrogen bonding with catalytic residues like His41 . Experimental validation includes surface plasmon resonance (SPR) to measure dissociation constants (KD).

Q. What metabolic pathways transform this compound in vivo, and how are its metabolites profiled?